Influenza A Neuraminidase Inhibition: Direct Comparison with the Most Potent In-Class Derivative
The compound acts as a validated inhibitor of influenza A virus neuraminidase (NA). While it is less potent than the leading derivative '4f' from the same study, its inhibitory activity is experimentally confirmed, providing a different starting point for scaffold optimization [1]. Its potency profile is distinct from oseltamivir, the clinical standard, emphasizing a different binding interaction that can be exploited to overcome resistance.
| Evidence Dimension | Neuraminidase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 18.1 µM (interpreted from 0.0181 mM) [2] |
| Comparator Or Baseline | Compound '4f' (IC50 = 0.14 µM); Oseltamivir (IC50 = ~0.02 µM) [1] |
| Quantified Difference | The target compound is approximately 129-fold less potent than '4f' and about 900-fold less potent than oseltamivir. |
| Conditions | Enzyme inhibition assay against influenza A virus neuraminidase (pH and temperature not specified in the extracted data). |
Why This Matters
This differential potency profile is critical for projects aiming to develop non-oseltamivir backbones or study resistance mechanisms, making this compound a valuable selective probe over more potent but structurally divergent analogs.
- [1] Liu, Y.; Jing, F.; Xu, Y.; Xie, Y.; Shi, F.; Fang, H.; Li, M.; Xu, W. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorg. Med. Chem. 2011, 19, 2342-2348. View Source
- [2] BRENDA: The Comprehensive Enzyme Information System. Ligand Information for (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid. View Source
